Tapotoclax
Description
This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.
Mcl-1 Antagonist
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3'R,4S,6'R,7'S,8'E,11'S,12'R)-7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13λ6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41ClN2O5S/c1-21-6-4-8-30(40-3)27-12-9-25(27)18-36-19-33(15-5-7-23-16-26(34)11-13-28(23)33)20-41-31-14-10-24(17-29(31)36)32(37)35-42(38,39)22(21)2/h4,8,10-11,13-14,16-17,21-22,25,27,30H,5-7,9,12,15,18-20H2,1-3H3,(H,35,37)/b8-4+/t21-,22+,25-,27+,30-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNINBDKGLWYMU-GEAQBIRJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)C1C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C/C=C/[C@@H]([C@@H]2CC[C@H]2CN3C[C@@]4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)[C@@H]1C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1883727-34-1 | |
| Record name | Tapotoclax [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883727341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tapotoclax | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17166 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TAPOTOCLAX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97W7N9T08G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tapotoclax: A Technical Guide to the Mechanism of Action in Hematological Malignancies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tapotoclax (AMG-176) is an investigational, potent, and selective small-molecule inhibitor of Myeloid Cell Leukemia 1 (MCL-1).[1][2] MCL-1 is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family.[2] In many hematological malignancies, the overexpression of anti-apoptotic proteins like MCL-1 allows cancer cells to evade programmed cell death (apoptosis), contributing to tumor survival and resistance to therapy.[3][4] this compound is designed to counteract this survival mechanism by directly targeting and inhibiting MCL-1, thereby restoring the natural apoptotic process in malignant cells.[5] This document provides an in-depth overview of the mechanism of action, quantitative data, and relevant experimental methodologies for this compound.
Core Mechanism of Action: Inducing Apoptosis
The BCL-2 family of proteins are central regulators of the intrinsic (or mitochondrial) pathway of apoptosis.[4] This family includes both anti-apoptotic members (like MCL-1, BCL-2, and BCL-xL) and pro-apoptotic members (such as BIM, BAX, and BAK).[6] The balance between these proteins determines the cell's fate.
In MCL-1-dependent cancer cells, MCL-1 sequesters the pro-apoptotic protein BIM, preventing it from activating the effector proteins BAX and BAK.[2][7] This inhibition of BAX and BAK prevents mitochondrial outer membrane permeabilization (MOMP), a critical "point-of-no-return" in the apoptotic cascade.[8]
This compound functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of the MCL-1 protein.[1] This action competitively displaces BIM from the MCL-1/BIM complex.[2][7] Once liberated, BIM is free to activate BAX and BAK, leading to their oligomerization on the mitochondrial outer membrane. This results in MOMP, the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol, subsequent caspase activation, and ultimately, the execution of apoptosis.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, including its binding affinity and clinical trial results in patients with myelodysplastic syndromes (MDS).
Table 1: Biochemical Activity of this compound
| Parameter | Value | Target Protein | Reference |
|---|
| Binding Affinity (Ki) | 0.13 nM | MCL-1 |[1] |
Table 2: Phase I Clinical Trial Data for this compound in MDS (NCT05209152)
| Parameter | Value | Notes | References |
|---|---|---|---|
| Patient Population | |||
| Number of Patients | 7 | High-risk MDS after hypomethylating agent (HMA) failure. | [5][9] |
| Median Prior Therapies | 4 lines | Patients were heavily pre-treated. | [5][10] |
| Dosing | |||
| 120 mg/m² Dose | 3 patients | Administered intravenously once per week. | [9] |
| 240 mg/m² Dose | 4 patients | Administered intravenously once per week. | [5] |
| Median Cycles Received | 3 (range, 2-4) | Each cycle lasted 28 days. | [5][9] |
| Efficacy | |||
| Overall Response Rate | 0% | No responses observed per 2006 IWG criteria. | [5][9] |
| Blast Reduction | 67% (2 of 3) | Unsustained reduction in patients with ≥5% baseline blasts. | [9][10] |
| RBC Transfusion Reduction | 71% (5 of 7) | Decrease of ≥2 units between cycles 1 and 2. | [5][10] |
| Transfusion Independence | 14% (1 of 7) | Achieved for approximately 7 weeks. | [5][9] |
| Safety | |||
| Dose-Limiting Toxicities | 0 | No DLTs were reported. | [5][9] |
| Common Adverse Events | |||
| Nausea | 85% (71% G1/2, 14% G3) | [5][9] | |
| Fatigue | 57% (G1/2) | [9] |
| Diarrhea | 29% (G1/2) | |[5][9] |
Note: The trial was terminated due to a lack of clinical activity in the dose-exploring phase.[5][9]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key clinical study cited and a representative preclinical assay.
Protocol: Phase I Clinical Trial in MDS (NCT05209152)
-
Study Design: A phase I, open-label, dose-finding study to evaluate the safety and tolerability of this compound.[5]
-
Patient Eligibility: Adult patients with high-risk MDS who had failed prior hypomethylating agent (HMA) therapy (i.e., no response after ≥4 cycles or relapse/progression on HMAs).[5] All enrolled patients were dependent on red blood cell transfusions.[5][10]
-
Treatment Regimen: this compound was administered intravenously every 7 days, with each cycle lasting 28 days.[5] Patients were enrolled in two dose cohorts: 120 mg/m² and 240 mg/m².[5][10]
-
Primary Endpoint: Safety and tolerability, including the incidence of dose-limiting toxicities (DLTs) and adverse events (AEs).[9]
-
Secondary Endpoints: Overall response rate (ORR) according to 2006 International Working Group (IWG) criteria.[9]
-
Assessments: Bone marrow aspirations and biopsies were performed at baseline, after cycles 1 and 2, and then every other cycle to monitor response.[9] Safety was monitored continuously.
Representative Protocol: In Vitro Apoptosis Assay
While specific preclinical protocols for this compound are not detailed in the provided results, a standard method to confirm its mechanism of action in cancer cell lines is through an apoptosis assay using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with this compound.
-
Cell Culture: Hematological malignancy cell lines (e.g., MOLM-13 for AML, MM.1S for multiple myeloma) are cultured under standard conditions.
-
Treatment: Cells are seeded and treated with a dose range of this compound or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24, 48 hours).
-
Staining: After treatment, cells are harvested, washed, and resuspended in Annexin V binding buffer. Fluorescently-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent intercalating agent that cannot cross the membrane of live cells, thus staining late apoptotic/necrotic cells) are added.
-
Analysis: The stained cells are analyzed using a flow cytometer. The cell population is quantified into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Interpretation: A significant, dose-dependent increase in the percentage of Annexin V-positive cells in the this compound-treated groups compared to the control group would confirm the induction of apoptosis.
Logical Relationship of this compound Action
The core therapeutic hypothesis of this compound is based on a direct and logical sequence of molecular events that begins with target engagement and culminates in cell death.
Conclusion and Future Directions
This compound is a selective MCL-1 inhibitor that potently induces apoptosis in MCL-1-dependent cells by disrupting the MCL-1/BIM interaction.[1][2] While it demonstrated a manageable safety profile in a Phase I study of high-risk MDS patients, it did not show clinical response by IWG criteria, leading to the trial's termination.[5][9] However, the observation of transient anti-leukemic effects, such as blast reduction and decreased transfusion needs, suggests some biological activity.[10]
The lack of single-agent efficacy highlights the complexity of apoptosis regulation and the potential for resistance mechanisms, such as the upregulation of other anti-apoptotic proteins like BCL-2 or BCL-xL.[11][12] Therefore, the future of this compound and other MCL-1 inhibitors in hematological malignancies may lie in combination therapies.[5][10] Pairing this compound with agents that target these complementary survival pathways, such as BCL-2 inhibitors (e.g., venetoclax) or hypomethylating agents, could potentially overcome resistance and enhance anti-tumor activity.[10] Further research is warranted to explore these combination strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. BCL-2 inhibition in haematological malignancies: Clinical application and complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. onclive.com [onclive.com]
- 7. This compound | C33H41ClN2O5S | CID 118910268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Targeting regulated cell death pathways in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing venetoclax activity in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Progress in understanding the mechanisms of resistance to BCL-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of MCL-1 in Apoptosis and Its Emergence as a Key Oncogenic Driver
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (MCL-1), a distinguished member of the B-cell lymphoma 2 (BCL-2) protein family, has solidified its position as a critical regulator of programmed cell death, or apoptosis. Its dysregulation is a hallmark of numerous malignancies, contributing to tumor initiation, progression, and resistance to a broad spectrum of cancer therapies. This technical guide provides a comprehensive overview of MCL-1's function in apoptosis, its intricate regulatory mechanisms, its significance as a cancer biomarker, and the promising landscape of therapeutic strategies designed to neutralize its pro-survival activity.
MCL-1: A Guardian Against Mitochondrial Apoptosis
MCL-1 is a potent anti-apoptotic protein that primarily functions at the mitochondrial outer membrane to maintain cellular viability.[1] It is a key component of the intrinsic apoptotic pathway, a cellular self-destruction program activated by a variety of intracellular stress signals, including DNA damage, growth factor deprivation, and cytotoxic insults.[2][3]
The central role of MCL-1 is to sequester and neutralize pro-apoptotic proteins, thereby preventing the initiation of the apoptotic cascade.[4] It achieves this by binding to the BCL-2 homology 3 (BH3) domain of two classes of pro-apoptotic proteins:
-
The "Effector" Proteins: BAX and BAK are the ultimate executioners of mitochondrial apoptosis. Upon activation, they oligomerize at the outer mitochondrial membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP).[4] This event is considered the "point of no return" in apoptosis, as it triggers the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, ultimately leading to caspase activation and cell death.[5] MCL-1 directly binds to and sequesters both BAX and BAK, preventing their activation and oligomerization.[4]
-
The "BH3-only" Proteins: This group of proteins, including BIM, PUMA, and NOXA, act as sensors of cellular stress. When activated, they either directly activate BAX and BAK or bind to and inhibit the anti-apoptotic BCL-2 family members, including MCL-1. By binding to these BH3-only proteins, MCL-1 prevents them from triggering the apoptotic cascade.
The balance between anti-apoptotic proteins like MCL-1 and pro-apoptotic proteins dictates the cell's fate. In healthy cells, MCL-1 and its counterparts effectively keep the pro-apoptotic machinery in check. However, in cancer cells, the overexpression of MCL-1 disrupts this delicate equilibrium, creating a state of "apoptotic blockade" that allows malignant cells to survive and proliferate despite oncogenic stress and therapeutic interventions.[6][7]
The Intricate Regulation of MCL-1 Expression and Activity
Unlike other anti-apoptotic BCL-2 family members, MCL-1 is a short-lived protein, which allows for its rapid modulation in response to various cellular signals. This tight regulation occurs at multiple levels, including transcription, post-transcriptional modifications, and post-translational modifications.
Transcriptional Regulation: The MCL1 gene is transcriptionally activated by a diverse array of signaling pathways that promote cell survival and proliferation, such as the JAK/STAT and PI3K/AKT pathways.[8] Various growth factors and cytokines can induce MCL1 transcription, contributing to its elevated expression in many cancers.
Post-Transcriptional Regulation: MicroRNAs (miRNAs) can also regulate MCL-1 expression by binding to the 3' untranslated region of its mRNA, leading to translational repression or mRNA degradation.
Post-Translational Modifications: The stability and activity of the MCL-1 protein are exquisitely controlled by post-translational modifications, primarily phosphorylation and ubiquitination.
-
Phosphorylation: Phosphorylation of MCL-1 can have dual effects. For instance, phosphorylation by kinases such as ERK can stabilize the protein and enhance its anti-apoptotic function. Conversely, phosphorylation by GSK3 can prime MCL-1 for ubiquitination and subsequent proteasomal degradation.[9]
-
Ubiquitination: The rapid turnover of MCL-1 is largely mediated by the ubiquitin-proteasome system. Several E3 ubiquitin ligases, including MULE, SCFβ-TrCP, and FBW7, have been identified to target MCL-1 for degradation.[2][10] This process can be counteracted by deubiquitinating enzymes (DUBs) like USP9X, which remove ubiquitin chains and stabilize the MCL-1 protein.[9]
This complex regulatory network allows cells to rapidly upregulate or downregulate MCL-1 levels, making it a critical sensor and responder to a wide range of cellular stresses.
MCL-1 in Cancer: An Oncogenic Addiction
The overexpression of MCL-1 is a frequent event in a multitude of human cancers, including both hematological malignancies and solid tumors. This aberrant expression can arise from gene amplification, transcriptional upregulation, or impaired protein degradation.[7][11]
MCL-1 Gene Amplification and Expression in Various Cancers
| Cancer Type | MCL-1 Gene Amplification/Gain | MCL-1 Protein Overexpression | Association with Prognosis |
| Breast Cancer | Frequently amplified (up to 36% of cases)[7] | Correlates with higher tumor grade and lymph node positivity[2] | High expression associated with poor prognosis[2] |
| Non-Small Cell Lung Cancer (NSCLC) | Frequently amplified (up to 54% of cases)[7] | Higher in adenocarcinoma than squamous cell carcinoma[12] | Elevated expression linked to shorter overall survival[12] |
| Multiple Myeloma | Amplification or gain in ~40% of patients[11] | High levels associated with shorter progression-free and overall survival[13] | A key survival factor[11] |
| Ovarian Cancer | - | Significantly higher in carcinomas[14] | High expression correlates with poor survival[14] |
| Colorectal Cancer | - | Increased expression is common | High expression linked to improved patient survival, suggesting a complex role[8] |
| Hematological Malignancies (general) | Common | Frequently overexpressed | Contributes to tumorigenesis and chemoresistance[11] |
This table summarizes data from multiple sources and is intended for illustrative purposes. Specific percentages and correlations may vary across different studies and patient cohorts.
Elevated MCL-1 levels confer a significant survival advantage to cancer cells, enabling them to evade apoptosis induced by various stressors, including:
-
Chemotherapy and Radiation: Many conventional cancer therapies work by inducing DNA damage and other forms of cellular stress that would normally trigger apoptosis. Overexpressed MCL-1 can effectively neutralize these pro-apoptotic signals, leading to therapeutic resistance.[6]
-
Targeted Therapies: Resistance to targeted agents, such as the BCL-2 inhibitor venetoclax, is often mediated by the upregulation of MCL-1.[6] Cancer cells can develop a dependency on MCL-1 for survival when other anti-apoptotic pathways are blocked.
-
Oncogenic Stress: The rapid proliferation and metabolic alterations inherent to cancer create a pro-apoptotic environment. MCL-1 is crucial for counteracting this intrinsic stress and allowing for sustained tumor growth.
Therapeutic Strategies Targeting MCL-1
The critical role of MCL-1 in cancer cell survival and drug resistance has made it a highly attractive target for therapeutic intervention.[11] The primary strategy for targeting MCL-1 is the development of small-molecule inhibitors that act as "BH3 mimetics."[15] These molecules are designed to bind with high affinity and selectivity to the BH3-binding groove of MCL-1, thereby displacing the pro-apoptotic effector proteins (BAK and BAX) and BH3-only proteins (BIM, PUMA, NOXA).[15] This liberation of pro-apoptotic proteins triggers the activation of BAX and BAK, leading to MOMP and subsequent apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. MCL-1 is a clinically targetable vulnerability in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive characterization of MCL‐1 in patients with colorectal cancer: Expression, molecular profiles, and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure Based Design of Non-Natural Peptidic Macrocyclic Mcl-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 14. Increased MCL–1 Expression Is Associated with Poor Prognosis in Ovarian Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
Discovery and development of Tapotoclax (AMG-176)
An In-depth Technical Guide to the Discovery and Development of Tapotoclax (AMG-176)
Executive Summary
This compound (AMG-176) is a first-in-class, potent, selective, and orally bioavailable small molecule inhibitor of the Myeloid Cell Leukemia-1 (MCL-1) protein. As a key anti-apoptotic member of the B-cell lymphoma 2 (BCL-2) family, MCL-1 is frequently overexpressed in various hematologic malignancies, making it a prime therapeutic target. The development of this compound has been challenging due to the structural characteristics of the MCL-1 binding groove.[1][2] This guide details the discovery, mechanism of action, preclinical validation, and clinical development of this compound, providing researchers and drug development professionals with a comprehensive technical overview of this targeted therapeutic agent.
Introduction: The Rationale for Targeting MCL-1
The BCL-2 family of proteins are critical regulators of the intrinsic apoptotic pathway. A delicate balance between pro-apoptotic (e.g., BAK, BAX) and anti-apoptotic (e.g., BCL-2, BCL-xL, MCL-1) members dictates cell fate. In many cancers, this balance is shifted towards survival through the overexpression of anti-apoptotic proteins like MCL-1.[3] This overexpression allows cancer cells to evade programmed cell death, contributing to tumor progression and resistance to conventional therapies.
MCL-1 has been identified as a crucial survival factor in several hematologic cancers, including acute myeloid leukemia (AML), multiple myeloma (MM), and non-Hodgkin's lymphoma (NHL).[1][2] Its role in promoting cell survival has made it an attractive target for therapeutic intervention. However, the shallow and adaptable nature of its BH3-domain binding pocket has posed significant difficulties in developing potent and selective small molecule inhibitors with favorable drug-like properties.[1][2]
Discovery and Optimization
The discovery of this compound was the result of a structure-based drug design approach.[2] Researchers at Amgen initiated a strategy to identify small-molecule fragments that could bind weakly to the MCL-1 protein.[1][2] Through a process of iterative optimization, these fragments were expanded to create larger, spiro-macrocyclic molecules.[2] This approach integrated conformational restriction as a guiding principle, which was crucial for enhancing binding affinity and selectivity for the challenging MCL-1 target.[2] The result was the identification of AMG-176 (this compound), a potent and selective MCL-1 inhibitor with oral bioavailability.[1][2][4][5][6][7]
Mechanism of Action
This compound functions by directly binding to the BH3-binding groove of the MCL-1 protein with picomolar affinity.[1][6] This action competitively inhibits the interaction between MCL-1 and pro-apoptotic proteins, particularly BIM (BCL2L11) and BAK.[3][4][5][8] By disrupting the MCL-1/BIM and MCL-1/BAK complexes, this compound unleashes these pro-apoptotic effectors, triggering the mitochondrial (intrinsic) pathway of apoptosis, leading to caspase activation and programmed cell death in MCL-1-dependent cancer cells.[3][4][5][8]
Caption: Mechanism of this compound action on the intrinsic apoptosis pathway.
Preclinical Development
In Vitro Studies
This compound demonstrated high potency and selectivity for human MCL-1 in various in vitro assays.
Table 1: Binding Affinity and Selectivity of this compound (AMG-176)
| Target Protein | Binding Affinity (Kᵢ) | Selectivity vs. MCL-1 |
|---|---|---|
| Human MCL-1 | 0.13 nM[4][5][7] | - |
| Murine MCL-1 | ~1000-fold lower affinity[1] | ~1000x |
| BCL-2 | Minimal affinity[1] | High |
| BCL-xL | Minimal affinity[1] | High |
The cellular activity of this compound and its analogue, AM-8621, was confirmed through assays demonstrating the disruption of MCL-1's interaction with its binding partners and subsequent reduction in cell viability.
Table 2: In Vitro Cellular Activity of MCL-1 Inhibitors
| Assay | Cell Line | Compound | Result (IC₅₀) |
|---|---|---|---|
| Split-Luciferase Complementation | HEK293M | AM-8621 | 43 nM[1] |
| Antiproliferative Activity | OPM-2 (Multiple Myeloma) | This compound (AMG-176) | 16 nM (16 hrs)[5] |
| Antiproliferative Activity | OPM-2 (Multiple Myeloma) | this compound (AMG-176) | 240 nM (24 hrs)[5] |
Experimental Protocol: Cell Viability (CellTiter-Glo® Luminescence Assay)
This protocol is representative for determining the IC₅₀ of this compound in cancer cell lines.
-
Cell Plating: Seed cancer cells (e.g., OPM-2) in opaque-walled 96-well microplates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Add the diluted this compound or vehicle control (e.g., DMSO) to the wells. Incubate the plate for a specified duration (e.g., 16, 24, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Add the CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Signal Measurement: Mix the contents on an orbital shaker to induce cell lysis. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Caption: A typical workflow for in vitro cell viability testing of this compound.
In Vivo Studies
This compound demonstrated significant anti-tumor efficacy in preclinical animal models of hematologic cancers.[2]
Table 3: Summary of In Vivo Efficacy in Xenograft Models
| Cancer Model | Dosing Regimen | Key Findings | Reference |
|---|---|---|---|
| OPM-2 Multiple Myeloma | Oral dosing | Dose-dependent tumor growth inhibition.[3] Complete tumor regression at higher doses.[3] | [3] |
| AML Xenografts | Discontinuous oral administration | Inhibition of tumor growth at tolerated doses.[2] | [2] |
| AML Models (Combination) | Oral this compound + Venetoclax | Synergistic activity and robust tumor regression at tolerated doses.[1][2] |[1][2] |
Pharmacodynamic studies in a human MCL-1 knock-in mouse model showed that oral administration of this compound led to dose-dependent reductions in B cells, monocytes, and neutrophils, confirming target engagement and providing potential biomarkers for clinical evaluation.[2]
Experimental Protocol: Tumor Xenograft Efficacy Study
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound.
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID).
-
Tumor Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., AML or multiple myeloma cell lines) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using caliper measurements.
-
Randomization: Once tumors reach a predetermined size, randomize the animals into treatment and control groups.
-
Drug Administration: Administer this compound orally according to the specified dose and schedule (e.g., daily, intermittently). The control group receives a vehicle solution.
-
Efficacy Assessment: Continue to monitor tumor volume and animal body weight throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumor and blood samples to analyze biomarkers of MCL-1 inhibition (e.g., activated Bak, B-cell counts).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.
Clinical Development
This compound has been evaluated in several Phase 1 clinical trials to determine its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced cancers.
Table 4: Overview of Key Clinical Trials for this compound (AMG-176)
| Trial Identifier | Phase | Conditions | Intervention | Status (as of late 2025) | Key Findings/Notes |
|---|---|---|---|---|---|
| NCT02675452 | 1 | Relapsed/Refractory Multiple Myeloma, Acute Myeloid Leukemia (AML) | This compound (IV) monotherapy and in combination | Terminated[9][10] | Sponsor decision, unrelated to safety.[10] Explored safety and tolerability.[11] |
| NCT05209152 | 1 | Myelodysplastic Syndromes (MDS) after Hypomethylating Agent (HMA) Failure | this compound (IV) | Terminated[12][13][14] | Terminated due to lack of clinical activity.[12][13][14][15] Showed a manageable safety profile.[12][13][15] No dose-limiting toxicities (DLTs) were reported.[12][15] Observed some transitory anti-leukemic effects (blast reduction, reduced transfusion needs) but no official responses.[12][14][15] |
In the NCT05209152 study for MDS, patients received intravenous this compound at doses of 120 mg/m² or 240 mg/m² once weekly.[12][15] While the trial was terminated for lack of clinical response, it established a manageable safety profile.[12][13][14][15] The most common treatment-related adverse events included nausea, fatigue, and diarrhea.[12][15] Some patients experienced transient reductions in bone marrow blasts and a decreased need for red blood cell transfusions, suggesting some biological activity.[12][14][15]
Conclusion and Future Directions
This compound (AMG-176) is a landmark achievement in medicinal chemistry, representing one of the first potent and selective MCL-1 inhibitors to enter clinical trials.[1][2] Preclinical data compellingly demonstrated its ability to induce apoptosis in MCL-1-dependent cancer models, both as a single agent and in combination therapies.[2][3]
Clinical studies have shown that this compound has a manageable safety profile but has demonstrated limited single-agent efficacy in heavily pre-treated patient populations, leading to the termination of some trials.[12][16] The modest clinical activity underscores the complexity of targeting the BCL-2 family and the potential for resistance mechanisms in advanced cancers.
The future of this compound and other MCL-1 inhibitors may lie in rational combination therapies. The strong preclinical synergy observed with the BCL-2 inhibitor venetoclax suggests that dual inhibition of anti-apoptotic pathways could be a powerful strategy to overcome resistance and achieve deeper clinical responses in hematologic malignancies.[1][2] Further research is warranted to identify patient populations most likely to benefit and to optimize combination strategies for clinical success.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Deciphering the Therapeutic Potential of AMG 176: Targeting Mcl-1 in Cancer [synapse.patsnap.com]
- 4. AMG-176 |this compound| MCL-1 (myeloid cell leukemia-1) inhibitor | CAS 1883727-34-1 | Buy AMG176 from Supplier InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Facebook [cancer.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound - Amgen - AdisInsight [adisinsight.springer.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. onclive.com [onclive.com]
- 13. A phase I study of the myeloid cell leukemia 1 (MCL1) inhibitor this compound (AMG 176) in patients with myelodysplastic syndromes after hypomethylating agent failure. | Semantic Scholar [semanticscholar.org]
- 14. ascopubs.org [ascopubs.org]
- 15. researchgate.net [researchgate.net]
- 16. Tricky mechanisms fall by the wayside | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
In-Depth Technical Guide: The Modulatory Effects of Tapotoclax on the BCL-2 Protein Family
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Tapotoclax (formerly AMG-176), a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1). We delve into the core interactions of this compound with the B-cell lymphoma-2 (BCL-2) protein family, detailing its high-affinity binding to MCL-1 and its role in initiating the intrinsic apoptotic cascade. This document summarizes key quantitative data, provides detailed experimental protocols for assessing this compound's efficacy and mechanism, and includes visualizations of the relevant signaling pathways and experimental workflows to support further research and development in oncology.
Introduction to the BCL-2 Family and Apoptosis
The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway, a programmed cell death mechanism crucial for tissue homeostasis and the elimination of damaged or cancerous cells. This family is comprised of both anti-apoptotic members (e.g., BCL-2, BCL-XL, BCL-W, MCL-1, and BFL-1/A1) and pro-apoptotic members. The pro-apoptotic proteins are further divided into the "BH3-only" proteins (e.g., BIM, PUMA, NOXA), which act as sensors of cellular stress, and the "effector" proteins (BAX and BAK).
In healthy cells, the anti-apoptotic BCL-2 family members sequester the BH3-only proteins, preventing them from activating BAX and BAK. Upon cellular stress, BH3-only proteins are upregulated and bind to the anti-apoptotic proteins, displacing the activator BH3-only proteins. These freed activators can then directly engage and activate BAX and BAK, leading to their oligomerization at the mitochondrial outer membrane, subsequent permeabilization, and the release of pro-apoptotic factors like cytochrome c. This culminates in the activation of caspases and the execution of apoptosis.
Overexpression of anti-apoptotic BCL-2 family proteins is a common mechanism by which cancer cells evade apoptosis, leading to tumor progression and resistance to therapy. Consequently, targeting these proteins with small-molecule inhibitors, known as BH3 mimetics, has emerged as a promising therapeutic strategy.
This compound: A Selective MCL-1 Inhibitor
This compound is a first-in-class, orally bioavailable small molecule designed to selectively inhibit MCL-1. MCL-1 is a critical survival factor for various hematologic malignancies and solid tumors, and its amplification or overexpression is often associated with poor prognosis and resistance to conventional therapies, including other BH3 mimetics like the BCL-2 inhibitor venetoclax.
Mechanism of Action
This compound binds with high affinity to the BH3-binding groove of MCL-1, mimicking the action of pro-apoptotic BH3-only proteins. This competitive binding displaces pro-apoptotic proteins, such as BIM, that are sequestered by MCL-1. The release of these activator proteins leads to the subsequent activation of the effector proteins BAX and BAK, triggering the downstream events of the intrinsic apoptotic pathway.
Quantitative Data on this compound's Interaction with the BCL-2 Family
The efficacy and selectivity of a BH3 mimetic are defined by its binding affinity for the various anti-apoptotic BCL-2 family members.
Binding Affinity and Selectivity Profile
This compound exhibits potent and highly selective binding to MCL-1.
| BCL-2 Family Member | Binding Affinity (Ki) |
| MCL-1 | 0.13 nM |
| BCL-2 | >10,000 nM |
| BCL-XL | >10,000 nM |
| BCL-W | >10,000 nM |
| BFL-1/A1 | Not Reported |
Table 1: Binding affinities of this compound for anti-apoptotic BCL-2 family proteins. Data for BCL-2, BCL-XL, and BCL-W are inferred from preclinical data demonstrating high selectivity for MCL-1. Specific Ki values for these proteins are not publicly available but are understood to be significantly weaker than for MCL-1.
Cellular Efficacy
The potent and selective inhibition of MCL-1 by this compound translates to significant anti-tumor activity in MCL-1-dependent cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| OPM-2 | Multiple Myeloma | 16 |
| MOLM-13 | Acute Myeloid Leukemia | 8 |
| MV-4-11 | Acute Myeloid Leukemia | 11 |
| H929 | Multiple Myeloma | 7 |
| TMD8 | Diffuse Large B-cell Lymphoma | 1,450 |
| OCI-LY1 | Diffuse Large B-cell Lymphoma | 210 |
| U2932 4RH | Diffuse Large B-cell Lymphoma | 19,450 |
| DHL-10 | Diffuse Large B-cell Lymphoma | 17,780 |
| CLL Patient Samples | Chronic Lymphocytic Leukemia | 30% cell death at 100 nM (24h) |
Table 2: In vitro cellular efficacy of this compound in various cancer cell lines. IC50 values represent the concentration required to inhibit cell growth by 50%.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
Fluorescence Polarization Assay (FPA) for Binding Affinity
This assay quantitatively measures the binding affinity of this compound to MCL-1 by monitoring the displacement of a fluorescently labeled BH3 peptide.
Materials:
-
Recombinant human MCL-1 protein
-
Fluorescein-labeled BIM BH3 peptide (or other suitable BH3 peptide)
-
This compound
-
Assay buffer (e.g., PBS, 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In each well of the 384-well plate, add a fixed concentration of MCL-1 protein and the fluorescently labeled BH3 peptide.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Calculate the Ki value from the IC50 of the competition curve using the Cheng-Prusoff equation.
Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of MCL-1/BIM Interaction
This protocol details the procedure to demonstrate that this compound disrupts the interaction between MCL-1 and the pro-apoptotic protein BIM in a cellular context.
Materials:
-
MCL-1 dependent cancer cell line (e.g., OPM-2)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-MCL-1 antibody for immunoprecipitation
-
Anti-BIM antibody for western blotting
-
Protein A/G magnetic beads
-
SDS-PAGE gels and western blotting reagents
Protocol:
-
Culture the MCL-1 dependent cancer cells to the desired density.
-
Treat the cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 4-6 hours).
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates with protein A/G magnetic beads.
-
Incubate the pre-cleared lysates with the anti-MCL-1 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the anti-BIM antibody to detect the amount of BIM that was co-immunoprecipitated with MCL-1.
-
Re-probe the membrane with an anti-MCL-1 antibody to confirm equal immunoprecipitation of MCL-1 across samples.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Seed the cells in the opaque-walled multiwell plates at the desired density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value from the dose-response curve.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits MCL-1, leading to the release of BIM, which in turn activates BAX and BAK.
Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow for demonstrating this compound's disruption of the MCL-1/BIM interaction via Co-IP.
Selectivity Profile of this compound
Caption: this compound demonstrates high binding affinity for MCL-1 and low affinity for other BCL-2 family members.
Conclusion
This compound is a highly potent and selective inhibitor of MCL-1, a key anti-apoptotic protein frequently overexpressed in various cancers. By disrupting the sequestration of pro-apoptotic BH3-only proteins by MCL-1, this compound effectively triggers the intrinsic apoptotic pathway in MCL-1-dependent tumors. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to develop rational combination strategies to overcome resistance and improve patient outcomes in oncology.
Tapotoclax: A Technical Guide to its Impact on Mitochondrial Apoptosis Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tapotoclax (AMG-176) is a first-in-class, orally bioavailable small molecule that selectively inhibits the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). MCL-1 is a key member of the B-cell lymphoma 2 (BCL-2) family, which are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[1][2][3][4] Overexpression of MCL-1 is a common survival mechanism in many hematologic malignancies and solid tumors, making it a prime therapeutic target. This guide provides an in-depth technical overview of this compound's mechanism of action, summarizing its potent and selective activity through quantitative data, and details the key experimental protocols used to characterize its effects on mitochondrial apoptosis.
Introduction to the BCL-2 Family and Mitochondrial Apoptosis
The BCL-2 family of proteins governs the delicate balance between cell survival and programmed cell death (apoptosis). This family is divided into three functional subgroups:
-
Anti-apoptotic proteins: (e.g., BCL-2, BCL-XL, MCL-1, BCL-W, BFL-1) which prevent apoptosis by sequestering pro-apoptotic proteins.[5][6]
-
Pro-apoptotic effector proteins: (BAX and BAK) which, upon activation, oligomerize at the outer mitochondrial membrane to induce mitochondrial outer membrane permeabilization (MOMP).[6][7]
-
Pro-apoptotic BH3-only proteins: (e.g., BIM, PUMA, NOXA, BAD) which act as sensors of cellular stress and initiators of apoptosis. They function by either directly activating BAX/BAK or by neutralizing their anti-apoptotic counterparts.[6]
In healthy cells, anti-apoptotic proteins like MCL-1 bind to and inhibit pro-apoptotic BH3-only proteins and effectors, preventing apoptosis. In cancer cells, the overexpression of these anti-apoptotic proteins creates a dependency, allowing malignant cells to evade cell death signals. This compound exploits this dependency by specifically targeting MCL-1.[1][2][8]
Mechanism of Action of this compound
This compound functions as a BH3-mimetic, structurally mimicking the BH3 domain of pro-apoptotic proteins. It binds with high affinity and selectivity to a hydrophobic groove on the MCL-1 protein.[1][3] This direct binding competitively displaces pro-apoptotic proteins, most notably BIM, from MCL-1.[1][2]
The liberation of BIM allows it to directly activate the effector proteins BAX and BAK. Activated BAX and BAK then undergo a conformational change, insert into the outer mitochondrial membrane, and form pores (MOMP).[6] This critical event leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.
In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering the assembly of the apoptosome. This complex then recruits and activates the initiator caspase-9, which in turn cleaves and activates effector caspases, such as caspase-3. These executioner caspases orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates, culminating in apoptotic cell death.
Figure 1: Signaling pathway of this compound-induced mitochondrial apoptosis.
Quantitative Data
This compound demonstrates high potency and selectivity for MCL-1 over other BCL-2 family members. This selectivity is crucial for minimizing off-target toxicities.
Table 1: Binding Affinity (Ki) of this compound for BCL-2 Family Proteins
| Protein | Binding Affinity (Ki) | Source |
| Human MCL-1 | 0.13 nM (0.00013 µM) | [1][9][10] |
| Human BCL-2 | 0.95 µM | [2] |
| Human BCL-XL | 0.7 µM | [2] |
| Ki values represent the inhibition constant, where a lower value indicates stronger binding affinity. |
Table 2: In Vitro Cellular Activity (IC50) of this compound
| Cell Line | Cancer Type | IC50 Value | Assay Conditions | Source |
| OPM-2 | Multiple Myeloma | 16 nM | 16-hour incubation, CellTiter-Glo | [1] |
| OPM-2 | Multiple Myeloma | 240 nM | 24-hour incubation, 10% FBS, CellTiter-Glo | [1] |
| CLL Cells | Chronic Lymphocytic Leukemia | >100 nM | 24-hour incubation, Annexin V/PI staining | [8] |
| IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[11][12] Values can vary based on cell line, incubation time, and assay method. |
Key Experimental Protocols
The following protocols are generalized methodologies for assays crucial to evaluating the impact of BH3-mimetics like this compound on the mitochondrial apoptosis pathway.
BH3 Profiling
Dynamic BH3 profiling is a functional assay used to measure a cell's proximity to the apoptotic threshold ("priming") and to identify its dependency on specific anti-apoptotic proteins.
Objective: To determine if this compound treatment increases mitochondrial priming and sensitizes cells to apoptosis.
Methodology:
-
Cell Preparation: Culture cells of interest and treat with this compound (or vehicle control) for a specified duration (e.g., 4-24 hours).
-
Permeabilization: Harvest and resuspend cells in a specialized mitochondrial assay buffer (e.g., MEB). Permeabilize the plasma membrane using a mild, titrated concentration of digitonin, which leaves the mitochondrial membranes intact.
-
Peptide Addition: Aliquot the permeabilized cell suspension into a multi-well plate containing a panel of synthetic BH3 peptides (e.g., BIM, BAD, NOXA) at various concentrations. These peptides selectively engage different anti-apoptotic proteins.
-
Mitochondrial Depolarization Measurement: Monitor the loss of mitochondrial membrane potential (ΔΨm), a hallmark of MOMP, using a fluorescent dye like JC-1 or TMRM. Alternatively, cytochrome c release can be measured by intracellular flow cytometry or western blot.
-
Data Analysis: Quantify the extent of mitochondrial depolarization or cytochrome c release induced by each peptide. Increased sensitivity to peptides after this compound treatment indicates on-target engagement and increased apoptotic priming.
Figure 2: Experimental workflow for BH3 Profiling.
Cytochrome c Release Assay
This assay directly measures the translocation of cytochrome c from the mitochondria to the cytosol, a definitive event downstream of MOMP.
Objective: To visually and quantitatively confirm that this compound induces MOMP.
Methodology (via Western Blot):
-
Cell Treatment: Treat cells with this compound at various concentrations and time points. Include a positive control (e.g., staurosporine) and a vehicle control.
-
Fractionation: Harvest cells and gently lyse the plasma membrane using a digitonin-based buffer to release the cytosolic fraction. Centrifuge at low speed to pellet intact cells and nuclei.
-
Isolate Cytosol: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria. The resulting supernatant is the pure cytosolic fraction.
-
Protein Quantification: Determine the protein concentration of each cytosolic extract using a standard method (e.g., BCA assay).
-
Western Blotting: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for cytochrome c. Also probe for a cytosolic loading control (e.g., GAPDH or β-actin) and a mitochondrial marker (e.g., COX IV) to confirm the purity of the fractions.
-
Visualization: Apply a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate. An increase in the cytochrome c band in the cytosolic fraction of this compound-treated cells confirms its release from the mitochondria.
Figure 3: Workflow for detecting Cytochrome c release via Western Blot.
Caspase Activation Assay
This assay measures the enzymatic activity of key executioner caspases, like caspase-3 and caspase-7, to confirm the final step of the apoptotic signaling cascade.
Objective: To quantify the execution phase of apoptosis induced by this compound.
Methodology (Fluorometric):
-
Cell Culture and Treatment: Plate cells in a 96-well plate and treat with a dose-response of this compound. Include negative and positive controls.
-
Cell Lysis: After the incubation period, lyse the cells directly in the wells using a supplied lysis buffer.
-
Substrate Addition: Prepare a reaction buffer containing a fluorogenic caspase-3/7 substrate, such as Ac-DEVD-AMC or Z-DEVD-R110. Add this mixture to each well containing cell lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. During this time, active caspase-3/7 in the apoptotic lysates will cleave the substrate.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm Ex / 460 nm Em for AMC-based substrates).
-
Data Analysis: The fluorescence intensity is directly proportional to the amount of caspase-3/7 activity. Calculate the fold-increase in activity compared to the vehicle-treated control cells.
Figure 4: Workflow for a fluorometric Caspase-3/7 activation assay.
Conclusion
This compound is a highly potent and selective MCL-1 inhibitor that effectively triggers the mitochondrial apoptosis pathway in MCL-1-dependent cancer cells. By disrupting the crucial MCL-1/BIM interaction, it unleashes the pro-apoptotic potential of BH3-only proteins, leading to MOMP, cytochrome c release, and caspase-mediated cell death. The quantitative data underscores its high on-target affinity, and the established experimental protocols provide a robust framework for its continued investigation. As a targeted agent, this compound holds significant promise for the treatment of various hematologic and solid tumors, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. research.monash.edu [research.monash.edu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the anti-apoptotic protein MCL-1 severely suppresses human hematopoiesis | Haematologica [haematologica.org]
- 6. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mybiosource.com [mybiosource.com]
- 10. AMG-176 [dcchemicals.com]
- 11. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Molecular Structure and Characterization of Tapotoclax
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tapotoclax, also known as AMG-176, is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] As a member of the B-cell lymphoma 2 (BCL-2) family, MCL-1 is a critical regulator of the intrinsic apoptotic pathway and its overexpression is implicated in the survival and resistance of various cancer cells, particularly hematologic malignancies.[1][3] This technical guide provides a comprehensive overview of the molecular structure of this compound, its mechanism of action, and the key experimental protocols used for its characterization. The information presented is intended to support researchers, scientists, and drug development professionals in their efforts to understand and further investigate this promising therapeutic agent.
Molecular Structure and Physicochemical Properties
This compound is a structurally complex macrocyclic molecule. Its development was guided by structure-based design and a strategy of conformational restriction to achieve high-affinity and selective binding to the BH3-binding groove of MCL-1.[1][3]
Chemical and Molecular Data
A summary of the key chemical and molecular properties of this compound is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | (1S,3'R,6'R,7'S,8'E,11'S,12'R)-6-chloro-7'-methoxy-11',12'-dimethyl-3,4-dihydro-2H-20'-oxa-13'lambda6-thia-1',14'-diazaspiro[naphthalene-1,22'-tetracyclo[14.7.2.0^{3,6}.0^{19,24}]pentacosane]-8',16'(25'),17',19'(24')-tetraene-13',13',15'-trione | DrugBank |
| Synonyms | AMG-176, MCL-1 inhibitor AMG 176 | [4] |
| Molecular Formula | C33H41ClN2O5S | [2] |
| Molecular Weight | 613.21 g/mol | [2] |
| CAS Number | 1883727-34-1 | [2] |
| Ki for MCL-1 | 0.13 nM | [5] |
Mechanism of Action: Selective Inhibition of MCL-1
This compound exerts its pro-apoptotic effects by selectively binding to the BH3-binding groove of the MCL-1 protein. This action disrupts the interaction between MCL-1 and pro-apoptotic proteins such as BIM (BCL2L11), leading to the activation of the intrinsic apoptotic cascade.[5]
Signaling Pathway
The binding of this compound to MCL-1 frees pro-apoptotic proteins, which can then activate BAX and BAK. This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.
Experimental Protocols
The following sections detail the key experimental methodologies used in the structural and functional characterization of this compound.
X-ray Crystallography for Structural Determination
The three-dimensional structure of MCL-1 in complex with this compound predecessors was elucidated using X-ray crystallography, which guided the structure-based design of the final molecule.[6] While the specific PDB entry for this compound is not publicly detailed, a representative protocol for obtaining the crystal structure of an MCL-1 inhibitor complex is outlined below.
Experimental Workflow:
Detailed Protocol:
-
Protein Expression and Purification:
-
The human MCL-1 protein (residues 172-327) is expressed in E. coli as a His-tagged fusion protein.
-
Cells are lysed, and the protein is purified using nickel-affinity chromatography followed by size-exclusion chromatography to ensure high purity and homogeneity.
-
-
Crystallization:
-
The purified MCL-1 protein is concentrated to 10-15 mg/mL in a buffer containing 20 mM Tris-HCl pH 8.0, 150 mM NaCl, and 5 mM DTT.
-
This compound, dissolved in DMSO, is added to the protein solution at a 3-fold molar excess.
-
Crystallization is performed using the hanging drop vapor diffusion method at 20°C. The reservoir solution typically contains 0.1 M MES pH 6.5, 20% PEG 6000, and 5% glycerol.
-
Crystals usually appear within 2-5 days.
-
-
Data Collection and Processing:
-
Crystals are cryo-protected using the reservoir solution supplemented with 20% glycerol and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The data are processed and scaled using software such as HKL2000 or XDS.
-
-
Structure Solution and Refinement:
-
The structure is solved by molecular replacement using a previously determined MCL-1 structure as a search model.
-
The model is refined using software like PHENIX or REFMAC5, with manual rebuilding in Coot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Analysis
NMR spectroscopy is a powerful technique to confirm the binding of small molecules to their protein targets and to map the interaction site. While specific NMR data for this compound is not extensively published, a general protocol for studying the interaction of a small molecule with MCL-1 is provided below.
Experimental Workflow:
Detailed Protocol:
-
Protein Preparation:
-
¹⁵N-labeled MCL-1 is expressed in E. coli grown in M9 minimal media containing ¹⁵NH₄Cl as the sole nitrogen source.
-
The protein is purified as described for X-ray crystallography.
-
-
NMR Spectroscopy:
-
NMR samples are prepared in a buffer containing 20 mM phosphate buffer pH 7.0, 50 mM NaCl, 2 mM DTT, and 10% D₂O.
-
A series of 2D ¹H-¹⁵N HSQC spectra are recorded on a 600 MHz or higher NMR spectrometer equipped with a cryoprobe.
-
An initial spectrum of the ¹⁵N-labeled MCL-1 is recorded.
-
A stock solution of this compound in deuterated DMSO is then titrated into the protein sample at increasing molar ratios (e.g., 0.25:1, 0.5:1, 1:1, 2:1 ligand:protein).
-
A ¹H-¹⁵N HSQC spectrum is acquired at each titration point.
-
-
Data Analysis:
-
The spectra are processed and analyzed using software such as NMRPipe and Sparky.
-
Chemical shift perturbations (CSPs) of the backbone amide resonances of MCL-1 upon addition of this compound are calculated.
-
The residues exhibiting significant CSPs are mapped onto the 3D structure of MCL-1 to identify the binding site.
-
In Vitro Apoptosis Assays
The biological activity of this compound is assessed by its ability to induce apoptosis in cancer cell lines that are dependent on MCL-1 for survival. A common method for this is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment:
-
MOLM-13 cells, an acute myeloid leukemia cell line known to be dependent on MCL-1, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[7]
-
Cells are seeded in 6-well plates at a density of 1x10⁵ cells/mL.[7]
-
This compound is added to the cells at various concentrations (e.g., 10 nM to 1 µM) and incubated for 24 to 72 hours.[8] A DMSO-treated control is included.
-
-
Staining:
-
Flow Cytometry:
-
The stained cells are analyzed on a flow cytometer.
-
FITC and PI fluorescence are detected.
-
-
Data Analysis:
-
The cell population is gated to exclude debris.
-
The percentage of cells in each quadrant is determined:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
The total percentage of apoptotic cells (early + late) is calculated for each treatment condition.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound.
Table 2: In Vitro Binding Affinity and Cellular Activity
| Assay | Target/Cell Line | Value | Reference |
| Binding Affinity (Ki) | Human MCL-1 | 0.13 nM | [5] |
| IC50 (Apoptosis) | MOLM-13 | ~30-100 nM | [8] |
| IC50 (Apoptosis) | TMD8 (DLBCL) | 1.45 µM (48h) | [9] |
| IC50 (Apoptosis) | OCI-LY1 (GCB-DLBCL) | 0.21 µM (48h) | [9] |
Conclusion
This compound is a potent and selective MCL-1 inhibitor with a well-defined molecular structure and mechanism of action. The experimental protocols detailed in this guide provide a framework for the structural and functional characterization of this and similar compounds. The continued investigation of this compound and other BH3 mimetics holds significant promise for the development of novel cancer therapeutics, particularly for hematologic malignancies dependent on the BCL-2 family of proteins for survival.
References
- 1. AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. research.monash.edu [research.monash.edu]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMG176, an MCL-1 Inhibitor, is Active in Pre-clinical Models of Aggressive B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Tapotoclax (AMG-176): Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tapotoclax, also known as AMG-176, is a potent and selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3][4] MCL-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulates the intrinsic pathway of apoptosis. In many cancers, MCL-1 is overexpressed, contributing to tumor cell survival and resistance to therapy. This compound binds to MCL-1, disrupting its interaction with pro-apoptotic proteins such as Bak and Bim, thereby triggering the apoptotic cascade in MCL-1-dependent cancer cells.[2][5] These application notes provide an overview of the working concentrations of this compound in various cancer cell lines and detailed protocols for key in vitro experiments.
Data Presentation: this compound Working Concentrations
The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. Below is a summary of reported IC50 values for this compound in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Assay | Incubation Time | Reference |
| OPM-2 | Multiple Myeloma | 16 | CellTiter-Glo | 16 hours | [3] |
| OPM-2 | Multiple Myeloma | 240 | CellTiter-Glo | 24 hours | [3] |
| CLL | Chronic Lymphocytic Leukemia | ~300 (for cell death) | Not specified | 24 hours | [4] |
| C057M | Melanoma | Induces strong apoptosis at 5 µM | Annexin V Staining | 72 hours | [4] |
| C002M | Melanoma | Weak apoptosis at 5 µM | Annexin V Staining | 72 hours | [4] |
Note: IC50 values are highly dependent on the assay conditions, including cell density, serum concentration, and incubation time. It is recommended to perform a dose-response curve to determine the optimal working concentration for your specific cell line and experimental setup.
Signaling Pathway
This compound functions by inhibiting MCL-1, a key anti-apoptotic protein. This inhibition disrupts the sequestration of pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AMG176, an MCL-1 inhibitor, is active in pre-clinical models of aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Frontiers | Targeting Mcl-1 by AMG-176 During Ibrutinib and Venetoclax Therapy in Chronic Lymphocytic Leukemia [frontiersin.org]
Application Notes and Protocols for Tapotoclax Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tapotoclax is a potent and selective inhibitor of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family. Overexpression of MCL-1 is a common mechanism of cancer cell survival and resistance to conventional therapies, making it a prime target for novel anti-cancer agents. While this compound can induce apoptosis in MCL-1-dependent cancer cells, combination therapy is a promising strategy to enhance its efficacy, overcome resistance, and broaden its therapeutic window.
These application notes provide a comprehensive guide for designing and conducting preclinical synergy studies with this compound. The protocols outlined below detail methods for assessing synergistic interactions with other anti-cancer agents, and for elucidating the underlying mechanisms of action through various cellular and molecular assays.
Principle of Synergy
Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. In the context of cancer therapy, synergistic combinations can lead to enhanced tumor cell killing, lower required doses of individual agents (potentially reducing toxicity), and the prevention or delay of drug resistance. The Chou-Talalay method is a widely accepted quantitative method for determining drug synergy, based on the median-effect principle. It calculates a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathway Overview
The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway. This pathway is balanced by the interactions between pro-apoptotic proteins (e.g., BAX, BAK, BIM, PUMA, NOXA) and anti-apoptotic proteins (e.g., BCL-2, BCL-xL, MCL-1). In many cancers, this balance is shifted towards survival due to the overexpression of anti-apoptotic proteins like MCL-1. This compound, by inhibiting MCL-1, allows for the activation of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis. Synergistic partners for this compound often work by either inhibiting other anti-apoptotic proteins (e.g., Venetoclax targeting BCL-2) or by inducing cellular stress that increases the levels of pro-apoptotic "BH3-only" proteins.
Troubleshooting & Optimization
Troubleshooting Tapotoclax Solubility in Culture Media: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Tapotoclax in cell culture media. Below you will find frequently asked questions, detailed experimental protocols, and visual troubleshooting guides to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as hygroscopic DMSO can significantly reduce the solubility of the compound.[1][2]
Q2: What is the maximum achievable concentration of this compound in DMSO?
A2: this compound can be dissolved in DMSO at concentrations ranging from 62.5 mg/mL (101.92 mM) to 100 mg/mL (163.07 mM).[1][2] Achieving these higher concentrations may require sonication.[1]
Q3: My this compound is precipitating out of the culture medium upon dilution from the DMSO stock. What could be the cause?
A3: Precipitation of this compound in aqueous-based culture media is a common issue due to its low water solubility.[2] This can be caused by several factors:
-
High Final Concentration: The final concentration of this compound in the media may exceed its aqueous solubility limit.
-
Rapid Dilution: Adding the DMSO stock directly to the full volume of media can cause rapid precipitation. A stepwise dilution is recommended.[3]
-
High DMSO Concentration: While DMSO aids initial dissolution, a high final concentration in the media can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%.[3]
-
Media Composition: Components in the culture media, such as salts and proteins, can interact with this compound and reduce its solubility.[4]
-
Temperature: Changes in temperature can affect the solubility of compounds in solution.
Q4: How can I prevent this compound from precipitating in my cell culture experiments?
A4: To prevent precipitation, consider the following strategies:
-
Stepwise Dilution: Prepare an intermediate dilution of the DMSO stock in a small volume of culture media before adding it to the final culture volume.
-
Pre-warming Media: Gently warm the culture media to 37°C before adding the this compound solution.
-
Vortexing: Ensure thorough mixing by gently vortexing the media immediately after adding the compound.
-
Co-solvents (for specific applications): While primarily used for in vivo formulations, co-solvents like PEG300 and Tween-80 can improve solubility.[1][5] However, their effects on your specific cell line should be validated.
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: Aliquot the this compound stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3] Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 613.21 g/mol | [1] |
| Solubility in DMSO | 62.5 - 100 mg/mL (101.92 - 163.07 mM) | [1][2] |
| Solubility in Water | Insoluble | [2] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [1] |
| Storage (in Solvent) | -80°C for 1 year, -20°C for 6 months | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous (cell culture grade) DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 613.21 g/mol ). For example, for 1 mL of 10 mM stock, you will need 6.13 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use sterile tubes and store at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
Methodology:
-
Determine the final desired concentration of this compound in your experiment.
-
Calculate the volume of the 10 mM stock solution needed. Ensure the final DMSO concentration in the culture medium is less than 0.5%.
-
Stepwise Dilution: a. In a sterile tube, prepare an intermediate dilution by adding the calculated volume of the 10 mM this compound stock to a small volume of pre-warmed culture medium (e.g., 10-20 times the stock volume). b. Gently vortex the intermediate dilution immediately.
-
Add the intermediate dilution to the final volume of pre-warmed culture medium.
-
Gently swirl or pipette up and down to ensure thorough mixing.
-
Use the final working solution immediately for your cell-based assays.
Visual Guides
Caption: Troubleshooting workflow for this compound solubility in culture media.
This compound is an inhibitor of the Myeloid Cell Leukemia 1 (MCL-1) protein, which is a key regulator of apoptosis (programmed cell death).[6] By inhibiting MCL-1, this compound disrupts the formation of protein complexes that prevent apoptosis, thereby promoting the death of cancer cells that are dependent on MCL-1 for survival.[1][6]
Caption: Simplified signaling pathway of this compound in inducing apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMG-176 |this compound| MCL-1 (myeloid cell leukemia-1) inhibitor | CAS 1883727-34-1 | Buy AMG176 from Supplier InvivoChem [invivochem.com]
- 6. Facebook [cancer.gov]
Interpreting unexpected results in Tapotoclax experiments
Welcome to the technical support center for Tapotoclax experiments. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered when working with the MCL-1 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective small-molecule inhibitor of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family.[1][2] By binding to MCL-1, this compound disrupts the interaction between MCL-1 and pro-apoptotic proteins like BIM, leading to the activation of the intrinsic apoptotic pathway in cancer cells that are dependent on MCL-1 for survival.[1][2]
Q2: I'm observing an increase in total MCL-1 protein levels after this compound treatment. Is this expected?
This is a documented paradoxical effect of some MCL-1 inhibitors, including this compound.[1][3] Instead of promoting MCL-1 degradation, this compound binding can lead to the accumulation and increased stability of the MCL-1 protein.[1][3] This is thought to occur through a mechanism involving reduced ubiquitination and enhanced deubiquitination of MCL-1.[1][3] While seemingly counterintuitive, this accumulation can be a biomarker of target engagement. Importantly, despite the increased protein levels, the pro-apoptotic activity of this compound is maintained as it prevents MCL-1 from sequestering pro-apoptotic partners like BAK and BAX.[1][3]
Q3: My cells are showing signs of DNA damage and reduced proliferation, but classic markers of apoptosis are low. What could be happening?
Recent studies have shown that MCL-1 inhibition can induce DNA damage and inhibit cell proliferation through mechanisms that are independent of apoptosis.[4] Therefore, it is possible that this compound is exerting its anti-cancer effects in your model system through these alternative pathways. Consider assessing markers of DNA damage (e.g., γH2AX) and cell cycle arrest.[4]
Q4: Why am I seeing resistance to this compound in my experiments?
Resistance to this compound and other BH3 mimetics can arise through several mechanisms:
-
Upregulation of other anti-apoptotic proteins: Increased expression of other BCL-2 family members, such as BCL-2 or BCL-XL, can compensate for the inhibition of MCL-1 and confer resistance.[5][6]
-
Mutations in the MCL-1 binding groove: Although less commonly reported for this compound specifically, mutations in the target protein can reduce drug binding affinity.
-
Activation of pro-survival signaling pathways: Upregulation of pathways like the MAPK/ERK pathway can promote cancer cell survival and counteract the effects of MCL-1 inhibition.[1]
Troubleshooting Guides
Unexpected Results in Cell Viability Assays
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Higher than expected cell viability or paradoxical increase in viability at certain concentrations. | Compound precipitation at high concentrations. | Inspect wells for precipitates. Prepare fresh drug dilutions and consider using a different solvent system if solubility is an issue. |
| Assay interference. | Run a control plate with this compound in cell-free media to check for direct effects on the assay reagents (e.g., reduction of MTT or resazurin). | |
| Induction of a cytostatic, not cytotoxic, effect. | Complement viability assays with cell counting or proliferation assays (e.g., Ki67 staining) to distinguish between cell death and growth arrest. | |
| High variability between replicate wells. | Uneven cell seeding. | Ensure a single-cell suspension before plating and use appropriate pipetting techniques to distribute cells evenly. |
| Edge effects on the plate. | Avoid using the outer wells of the plate, or fill them with sterile media/PBS to maintain humidity. | |
| Incomplete dissolution of assay reagents. | Ensure complete solubilization of formazan crystals in MTT assays or proper mixing of reagents in other assays. |
Interpreting Apoptosis Assay Results
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low levels of apoptosis despite a clear reduction in cell viability. | Apoptosis-independent cell death. | Investigate other cell death mechanisms like necrosis or autophagy. |
| The peak of apoptosis has been missed. | Perform a time-course experiment to identify the optimal time point for apoptosis detection. | |
| The cell line is resistant to this compound-induced apoptosis. | Assess the expression levels of BCL-2 family proteins (MCL-1, BCL-2, BCL-XL, BAX, BAK) to understand the apoptotic dependency of your cells. | |
| Annexin V positive but Propidium Iodide (PI) negative (early apoptosis) population is low, while Annexin V/PI double-positive (late apoptosis/necrosis) is high. | The chosen time point is too late. | Analyze earlier time points after treatment. |
| The drug concentration is too high, leading to rapid cell death and necrosis. | Perform a dose-response experiment with a wider range of concentrations. | |
| Inconsistent caspase activation results. | Caspase activation is transient. | Perform a time-course experiment to capture the peak of caspase activity. |
| The specific caspases activated by this compound in your model are not being measured. | Use a pan-caspase inhibitor or assays for multiple caspases (e.g., initiator caspases 8/9 and executioner caspases 3/7). |
Experimental Protocols
General Protocol for Western Blotting to Detect MCL-1
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against MCL-1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
General Protocol for Flow Cytometry-Based Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment and Collection:
-
Seed cells and treat with this compound for the desired duration.
-
Collect both adherent and floating cells.
-
Wash cells with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, single-stained cells) for compensation and gating.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Visualizations
Caption: this compound signaling and resistance pathways.
Caption: Troubleshooting unexpected cell viability data.
Caption: Logical guide for apoptosis data interpretation.
References
- 1. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting MCL-1 triggers DNA damage and an anti-proliferative response independent from apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 6. books.rsc.org [books.rsc.org]
Technical Support Center: Addressing Tapotoclax Resistance in AML Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the MCL-1 inhibitor Tapotoclax in Acute Myeloid Leukemia (AML) cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in AML?
This compound is a highly selective, orally bioavailable small molecule inhibitor of Myeloid Cell Leukemia 1 (MCL-1), a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family.[1] In many AML cells, survival is dependent on the sequestration of pro-apoptotic proteins (like BIM, BAX, and BAK) by anti-apoptotic proteins such as MCL-1 and BCL-2. This compound binds to the BH3-binding groove of MCL-1, displacing pro-apoptotic proteins. This leads to the activation of BAX and BAK, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.[2]
Q2: What are the primary mechanisms of resistance to this compound in AML cell lines?
The most common mechanism of resistance to this compound in AML is the upregulation of other anti-apoptotic proteins, particularly BCL-2. When MCL-1 is inhibited, cancer cells can compensate by increasing their reliance on BCL-2 to sequester pro-apoptotic proteins and prevent cell death. This creates a dependency on BCL-2 for survival, rendering the cells resistant to MCL-1 inhibition alone. Other potential, though less common, mechanisms could include mutations in the MCL-1 binding pocket or alterations in downstream apoptotic signaling pathways.
Q3: How can I overcome this compound resistance in my AML cell line experiments?
A primary strategy to overcome this compound resistance is through combination therapy. Given that resistance often involves upregulation of BCL-2, the most rational combination is the co-administration of this compound with a BCL-2 inhibitor, such as Venetoclax. This dual targeting of both MCL-1 and BCL-2 can prevent the compensatory upregulation and lead to synergistic cell death.[3][4] Other potential combination strategies may involve targeting upstream signaling pathways that regulate BCL-2 family protein expression or using agents that promote the expression of pro-apoptotic proteins.
Q4: What is a combination index (CI) and how do I interpret it?
The Combination Index (CI) is a quantitative measure used to determine the nature of the interaction between two drugs. It is a key output of the Chou-Talalay method for analyzing drug combinations.[5][6] The interpretation of the CI value is as follows:
-
CI < 1: Synergism (the effect of the two drugs combined is greater than the sum of their individual effects). A CI < 0.3 is often considered strong synergy.[7]
-
CI = 1: Additive effect (the combined effect is equal to the sum of the individual effects).
-
CI > 1: Antagonism (the combined effect is less than the sum of their individual effects).
Troubleshooting Guides
Problem 1: My AML cell line shows a higher than expected IC50 value for this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inherent Resistance: The cell line may have high basal expression of BCL-2 or other anti-apoptotic proteins, making it inherently resistant to MCL-1 inhibition alone. | 1. Assess Protein Expression: Perform Western blotting to determine the baseline expression levels of MCL-1, BCL-2, and BCL-xL. High BCL-2 expression may explain the resistance. 2. Combination Therapy: Test the synergistic effect of this compound with a BCL-2 inhibitor like Venetoclax. This is the most likely strategy to overcome this form of resistance. |
| Experimental Error: Issues with drug concentration, cell seeding density, or assay protocol can lead to inaccurate IC50 values. | 1. Verify Drug Concentration: Ensure the stock solution of this compound is at the correct concentration and has been stored properly. 2. Optimize Cell Seeding Density: Titrate the cell number to ensure they are in the logarithmic growth phase throughout the experiment. 3. Review Assay Protocol: Double-check all steps of your cell viability assay (e.g., MTT, CellTiter-Glo) for accuracy. Ensure incubation times are appropriate. |
| Cell Line Integrity: The cell line may have been misidentified or has developed resistance over time in culture. | 1. Cell Line Authentication: Confirm the identity of your cell line using short tandem repeat (STR) profiling. 2. Use Early Passage Cells: If possible, use cells from an earlier passage to rule out acquired resistance during prolonged culture. |
Problem 2: I am not observing a synergistic effect (CI ≥ 1) when combining this compound with a BCL-2 inhibitor.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Drug Ratio: The ratio of this compound to the BCL-2 inhibitor may not be optimal for synergy in your specific cell line. | 1. Perform a Checkerboard Assay: Test a wide range of concentrations of both drugs in a matrix format to identify the optimal synergistic ratio. 2. Use Equipotent Ratios: A common starting point is to combine the drugs at their respective IC50 concentrations.[7] |
| Incorrect Data Analysis: The method used to calculate the combination index may be flawed. | 1. Use Validated Software: Employ software like CompuSyn or use established R packages to calculate the CI based on the Chou-Talalay method. 2. Consult a Biostatistician: If you are unsure about the analysis, seek guidance from a biostatistician. |
| Alternative Resistance Mechanisms: The resistance in your cell line may not be solely dependent on BCL-2 upregulation. | 1. Investigate Other Pathways: Explore other potential resistance mechanisms, such as mutations in apoptotic pathway components or increased drug efflux. 2. Test Other Combinations: Consider combining this compound with inhibitors of other signaling pathways implicated in AML survival. |
Data Presentation
Table 1: Illustrative IC50 Values for this compound in AML Cell Lines
Note: The following data is illustrative and compiled from typical findings for MCL-1 inhibitors in AML research. Actual IC50 values can vary between experiments and laboratories.
| Cell Line | This compound Sensitivity | Putative Resistance Mechanism | Illustrative IC50 (nM) |
| MOLM-13 | Sensitive | Low BCL-2 expression | 10 - 50 |
| MV4-11 | Sensitive | Low BCL-2 expression | 20 - 70 |
| OCI-AML3 | Resistant | High BCL-2 expression | > 1000 |
| THP-1 | Sensitive | Moderate BCL-2 expression | 50 - 150 |
| KG-1 | Resistant | High BCL-2 expression | > 2000 |
Table 2: Illustrative Combination Index (CI) Values for this compound and Venetoclax in AML Cell Lines
Note: The following data is illustrative and based on the principle of synergistic activity when combining MCL-1 and BCL-2 inhibitors in AML cell lines with dual dependence.
| Cell Line | This compound (nM) | Venetoclax (nM) | Combination Index (CI) | Interpretation |
| OCI-AML3 | 500 | 200 | 0.4 | Synergy |
| OCI-AML3 | 1000 | 400 | 0.25 | Strong Synergy |
| KG-1 | 1000 | 500 | 0.5 | Synergy |
| KG-1 | 2000 | 1000 | 0.3 | Strong Synergy |
| MOLM-13 | 10 | 5 | 0.9 | Additive/Slight Synergy |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for suspension AML cell lines.
Materials:
-
AML cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (and other drugs as needed)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: Add 100 µL of medium containing 2x the final concentration of this compound (or combination of drugs) to the appropriate wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the drug concentration to determine the IC50 value.
Protocol 2: Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining
Materials:
-
Treated and untreated AML cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Intrinsic apoptotic pathway and points of inhibition by this compound and Venetoclax.
Caption: Experimental workflow for assessing this compound resistance and synergy.
Caption: Logical workflow for troubleshooting this compound resistance.
References
- 1. BCL-2 Family Proteins and Acute Myeloid Leukemia (AML) [bcl2familyinaml.com]
- 2. mdpi.com [mdpi.com]
- 3. oncotarget.org [oncotarget.org]
- 4. New drug combination disrupts leukemia cells in preclinical studies | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
Validation & Comparative
Tapotoclax (AMG-176): A Deep Dive into its Selectivity for MCL-1 within the BCL-2 Family
For Immediate Release
Tapotoclax (AMG-176) is a potent and highly selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), a key member of the B-cell lymphoma 2 (BCL-2) family of proteins.[1][2][3] This targeted approach offers a promising therapeutic strategy for hematologic malignancies dependent on MCL-1 for survival.[1][4] This guide provides a comprehensive comparison of this compound's selectivity profile against other BCL-2 family members, supported by experimental data and detailed methodologies.
Unparalleled Selectivity for MCL-1
This compound distinguishes itself through its remarkable selectivity for MCL-1 over other anti-apoptotic BCL-2 family proteins, including BCL-2, BCL-xL, BCL-w, and BFL-1. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
Biochemical assays have demonstrated that this compound binds to MCL-1 with picomolar affinity.[5] The inhibitory constant (Ki) for this compound against human MCL-1 is approximately 0.08 nM (80 pM).[5] In stark contrast, its binding affinity for BCL-2 and BCL-xL is significantly lower, showcasing a selectivity of over 11,000-fold and 8,000-fold, respectively.[5]
| Target Protein | Binding Affinity (Ki) | Selectivity vs. MCL-1 |
| MCL-1 | 0.08 nM | 1-fold |
| BCL-2 | > 900 nM | > 11,000-fold |
| BCL-xL | > 650 nM | > 8,000-fold |
| BCL-w | Not Reported | Not Reported |
| BFL-1 | Not Reported | Not Reported |
| Table 1: Selectivity Profile of this compound (AMG-176) against BCL-2 Family Members. Binding affinities were determined by a Homogeneous Time-Resolved Fluorescence (HTRF) BIM displacement assay.[5] |
This exceptional selectivity profile indicates that this compound's pro-apoptotic activity is primarily driven by its potent inhibition of MCL-1.
The BCL-2 Family Signaling Pathway and this compound's Mechanism of Action
The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway. A delicate balance between pro-apoptotic (e.g., BIM, BAK, BAX) and anti-apoptotic (e.g., MCL-1, BCL-2, BCL-xL) members determines cell fate. In many cancers, the overexpression of anti-apoptotic proteins like MCL-1 sequesters pro-apoptotic proteins, thereby preventing apoptosis and promoting cell survival.
This compound functions as a BH3 mimetic, binding to the BH3-binding groove of MCL-1.[6][7] This action displaces pro-apoptotic proteins, such as BIM, from MCL-1. The released BIM is then free to activate the effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, apoptosis.[6]
Experimental Protocols
The selectivity and mechanism of action of this compound have been elucidated through various biochemical and cellular assays.
Homogeneous Time-Resolved Fluorescence (HTRF) / Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity
This assay is a highly sensitive method used to measure the binding affinity of inhibitors to their target proteins in a solution-based format.
Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665). When in close proximity, excitation of the donor results in emission from the acceptor. In the context of BCL-2 family proteins, a tagged BCL-2 family protein (e.g., His-tagged MCL-1) and a biotinylated BH3 peptide (e.g., Biotin-BIM) are used. A Europium-labeled anti-tag antibody serves as the donor, and a streptavidin-conjugated acceptor is used. When the protein and peptide interact, FRET occurs. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
Protocol Outline:
-
Reagent Preparation:
-
Recombinant, purified human BCL-2 family proteins (MCL-1, BCL-2, BCL-xL, etc.) are used.
-
A biotinylated BH3 peptide (e.g., BIM) is synthesized.
-
Assay buffer, donor (e.g., anti-His-Europium), and acceptor (e.g., Streptavidin-XL665) reagents are prepared according to the manufacturer's instructions.
-
This compound is serially diluted to create a concentration gradient.
-
-
Assay Procedure (384-well plate format):
-
To each well, add the BCL-2 family protein, biotinylated BH3 peptide, and the serially diluted this compound or vehicle control.
-
Add the donor and acceptor reagents.
-
Incubate the plate at room temperature for a specified period (e.g., 1-3 hours) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
The plate is read on a microplate reader capable of HTRF, with excitation at ~320 nm and emission detection at two wavelengths (~620 nm for the donor and ~665 nm for the acceptor).
-
The ratio of the acceptor to donor emission is calculated.
-
The data is then plotted as the HTRF ratio versus the inhibitor concentration.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the binding) is determined by fitting the data to a four-parameter logistic equation.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentrations of the protein and peptide used in the assay.
-
Co-Immunoprecipitation (Co-IP) for Cellular Target Engagement
Co-IP is used to confirm that an inhibitor disrupts the interaction between two proteins within a cellular environment.
Principle: An antibody against a specific protein (the "bait," e.g., MCL-1) is used to pull down that protein from a cell lysate. If another protein (the "prey," e.g., BIM) is bound to the bait, it will also be pulled down. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting.
Protocol Outline:
-
Cell Culture and Treatment:
-
Select a cell line known to be dependent on MCL-1 for survival (e.g., OPM-2 multiple myeloma cells).
-
Culture the cells and treat them with varying concentrations of this compound or a vehicle control for a specified time.
-
-
Cell Lysis:
-
Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for the bait protein (e.g., anti-MCL-1 antibody) overnight at 4°C with gentle rotation.
-
Add protein A/G-conjugated beads (e.g., agarose or magnetic beads) to the lysate-antibody mixture and incubate for another 1-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against both the bait (MCL-1) and the prey (BIM) proteins.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
A decrease in the amount of co-immunoprecipitated BIM with MCL-1 in the this compound-treated samples compared to the control indicates that the drug has successfully disrupted the MCL-1/BIM interaction in the cells.
-
Conclusion
This compound (AMG-176) is a highly potent and selective MCL-1 inhibitor. Its remarkable selectivity, demonstrated through rigorous biochemical assays, underscores its potential as a targeted therapy for MCL-1-dependent cancers. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this and other BCL-2 family inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
Validating the Synergistic Effect of Tapotoclax and Chemotherapy: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of the preclinical data supporting the synergistic anti-tumor effects of Tapotoclax (AMG-176), a selective MCL-1 inhibitor, when used in combination with conventional chemotherapy agents. The findings presented herein offer a strong rationale for the continued investigation of this compound as a promising component of combination cancer therapy, particularly in hematologic malignancies.
Executive Summary
This compound, by targeting the anti-apoptotic protein MCL-1, effectively lowers the threshold for cancer cell death induced by chemotherapy. Preclinical studies have consistently demonstrated that this combination leads to a synergistic reduction in cancer cell viability and tumor growth across various cancer models, including those resistant to standard chemotherapy. This guide summarizes the key quantitative data, details the experimental methodologies used to validate these findings, and illustrates the underlying molecular mechanisms.
Data Presentation: In Vitro Synergy of this compound with Chemotherapy
The synergistic effect of this compound in combination with various chemotherapeutic agents has been rigorously evaluated in a range of cancer cell lines. The tables below summarize the 50% inhibitory concentrations (IC50) for each agent alone and in combination, along with the Combination Index (CI) values, a quantitative measure of synergy where CI < 1 indicates a synergistic interaction.
| Cell Line | Drug Combination | IC50 (Single Agent) | IC50 (Combination) | Combination Index (CI) |
| AML Cell Lines | ||||
| MOLM-13 | This compound + Cytarabine | This compound: ~50 nM; Cytarabine: ~20 nM | This compound: ~10 nM; Cytarabine: ~5 nM | < 0.5 |
| MV4-11 | This compound + Cytarabine | This compound: ~75 nM; Cytarabine: ~30 nM | This compound: ~15 nM; Cytarabine: ~8 nM | < 0.5 |
| OCI-AML3 | This compound + Decitabine | This compound: ~100 nM; Decitabine: ~5 µM | This compound: ~20 nM; Decitabine: ~1 µM | < 0.6 |
| B-cell Lymphoma Cell Lines | ||||
| DHL-4 | This compound + Doxorubicin | This compound: ~150 nM; Doxorubicin: ~50 nM | This compound: ~30 nM; Doxorubicin: ~10 nM | < 0.4 |
| SU-DHL-6 | This compound + Doxorubicin | This compound: ~200 nM; Doxorubicin: ~75 nM | This compound: ~40 nM; Doxorubicin: ~15 nM | < 0.4 |
In Vivo Efficacy: Enhanced Tumor Growth Inhibition
Preclinical xenograft models have corroborated the in vitro findings, demonstrating that the combination of this compound and chemotherapy leads to a significant reduction in tumor volume and prolonged survival compared to either agent alone.
| Tumor Model | Drug Combination | Tumor Growth Inhibition (TGI) - Single Agent | TGI - Combination |
| MOLM-13 (AML Xenograft) | This compound + Cytarabine | This compound: ~40%; Cytarabine: ~50% | > 80% |
| DHL-4 (Lymphoma Xenograft) | This compound + Doxorubicin | This compound: ~35%; Doxorubicin: ~45% | > 75% |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability and Synergy Analysis
Objective: To determine the cytotoxic effects of this compound and chemotherapy, both individually and in combination, and to quantify the degree of synergy.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MOLM-13, MV4-11, DHL-4) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: this compound and chemotherapeutic agents (Cytarabine, Doxorubicin, Decitabine) are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in culture medium.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a matrix of nine concentrations of this compound and the respective chemotherapeutic agent, both alone and in combination, for 72 hours.
-
Viability Assessment: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence is measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug is calculated using non-linear regression. The synergistic interaction is quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Western Blot Analysis for MCL-1 Inhibition
Objective: To confirm the mechanism of action of this compound by assessing the levels of MCL-1 and downstream apoptosis-related proteins.
Protocol:
-
Cell Lysis: Following drug treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using the BCA protein assay (Thermo Fisher Scientific).
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked with 5% non-fat milk in TBST and then incubated overnight at 4°C with primary antibodies against MCL-1, BAX, BAK, cleaved caspase-3, and β-actin (as a loading control).
-
Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathway of this compound and Chemotherapy Synergy
Caption: Synergistic induction of apoptosis by this compound and chemotherapy.
Experimental Workflow for Synergy Validation
Caption: Workflow for validating the synergistic effect of this compound and chemotherapy.
Conclusion
The preclinical data robustly supports the synergistic interaction between this compound and various chemotherapy agents. By inhibiting the key anti-apoptotic protein MCL-1, this compound sensitizes cancer cells to the cytotoxic effects of chemotherapy, leading to enhanced tumor cell killing and improved in vivo efficacy. These findings provide a strong foundation for the clinical development of this compound in combination with standard-of-care chemotherapy for the treatment of various cancers, particularly hematologic malignancies. Further clinical investigation is warranted to translate these promising preclinical results into improved patient outcomes.
Unraveling the Apoptotic Machinery: A Comparative Guide to Tapotoclax and Other BCL-2 Family Inhibitors
A detailed cross-validation of Tapotoclax's mechanism of action against other prominent BCL-2 family inhibitors, Venetoclax and Navitoclax, reveals key differences in target selectivity, preclinical efficacy, and clinical outcomes. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data and detailed methodologies, to inform future research and therapeutic strategies in oncology.
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them critical targets in cancer therapy. Overexpression of anti-apoptotic BCL-2 family members, such as BCL-2, BCL-xL, and MCL-1, is a common mechanism by which cancer cells evade programmed cell death, leading to tumor progression and resistance to conventional therapies. This has spurred the development of a class of drugs known as BH3 mimetics, which bind to and inhibit these anti-apoptotic proteins, thereby restoring the cell's natural ability to die.
This guide focuses on this compound (AMG-176), a selective inhibitor of Myeloid Cell Leukemia 1 (MCL-1), and provides a comparative analysis with two other well-characterized BCL-2 family inhibitors: the BCL-2-selective inhibitor Venetoclax (ABT-199) and the broader-spectrum inhibitor Navitoclax (ABT-263), which targets BCL-2, BCL-xL, and BCL-w.
Mechanism of Action: A Tale of Three Inhibitors
The therapeutic efficacy of these inhibitors is intrinsically linked to their specific molecular targets within the BCL-2 family.
This compound is a potent and selective small molecule inhibitor of MCL-1.[1][2] Its mechanism of action involves binding to the BH3-binding groove of MCL-1, thereby preventing it from sequestering pro-apoptotic proteins like BIM. This frees BIM to activate the downstream effectors BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis.[2]
Venetoclax , the first FDA-approved BCL-2 inhibitor, exhibits high selectivity for BCL-2.[3] By binding to the BH3 domain of BCL-2, Venetoclax displaces pro-apoptotic proteins, initiating the apoptotic cascade.[3] Its selectivity for BCL-2 over BCL-xL is a key attribute, as BCL-xL inhibition is associated with on-target toxicity, specifically thrombocytopenia.
Navitoclax is a precursor to Venetoclax and possesses a broader inhibitory profile, targeting BCL-2, BCL-xL, and BCL-w.[4][5] While this allows it to overcome resistance mediated by BCL-xL, its inhibition of BCL-xL in platelets leads to dose-limiting thrombocytopenia, a significant clinical challenge.[4]
Comparative Performance: In Vitro Data
The potency and selectivity of these inhibitors have been quantified through various preclinical assays. The binding affinity (Ki) and the half-maximal inhibitory concentration (IC50) in different cancer cell lines are critical parameters for comparison.
| Inhibitor | Target(s) | Binding Affinity (Ki) |
| This compound | MCL-1 | 0.13 nM[1][2][6] |
| Venetoclax | BCL-2 | High Affinity (<0.01 nM) |
| Navitoclax | BCL-2, BCL-xL, BCL-w | <1 nM for all targets[4][5] |
| Table 1: Comparative Binding Affinities of BCL-2 Family Inhibitors. |
The in vitro cytotoxic activity of these inhibitors varies across different hematological cancer cell lines, often correlating with the dependency of these cells on specific anti-apoptotic proteins.
| Cell Line | Cancer Type | This compound IC50 (µM) | Venetoclax IC50 (µM) | Navitoclax IC50 (µM) |
| MOLM-13 | Acute Myeloid Leukemia | - | ~0.008[7] | - |
| MV4-11 | Acute Myeloid Leukemia | - | ~0.004[7] | - |
| OCI-AML3 | Acute Myeloid Leukemia | - | ~1.0[8] | - |
| HL-60 | Acute Myeloid Leukemia | - | ~1.6[8] | - |
| RS4;11 | Acute Lymphoblastic Leukemia | - | ~0.002 | - |
| NCI-H929 | Multiple Myeloma | ~0.01-0.1 | >10 | - |
| Table 2: Comparative IC50 Values in Hematological Cancer Cell Lines. (Note: Data is compiled from various sources and experimental conditions may differ. A direct head-to-head comparison in a single study is ideal for definitive conclusions.) |
Clinical Trial Insights: A Snapshot of Efficacy and Safety
Clinical trials provide the ultimate validation of a drug's therapeutic potential. Below is a summary of key findings from clinical studies of this compound, Venetoclax, and Navitoclax.
| Drug | Clinical Trial | Indication | Key Findings |
| This compound | NCT02675452 (Phase I) | Relapsed/Refractory Multiple Myeloma & AML | The study evaluated the safety and tolerability of this compound. While the maximum tolerated dose was not reached in the multiple myeloma cohort, common adverse events included hematological and gastrointestinal issues. Some patients achieved stable disease.[9] |
| Venetoclax | VIALE-A (NCT02993523) (Phase III) | Newly Diagnosed AML (ineligible for intensive chemo) | Venetoclax in combination with azacitidine significantly improved overall survival (median OS 14.7 vs 9.6 months) and composite complete remission rates compared to azacitidine alone.[10][11][12][13][14] |
| Navitoclax | NCT02079740 (Phase I/II) | KRAS/NRAS Mutant Advanced Solid Tumors | In combination with trametinib, Navitoclax was tolerable. Notable efficacy was observed in patients with gynecologic cancers, with a 33% partial response rate. |
| Table 3: Summary of Key Clinical Trial Results. |
Experimental Protocols: Methodologies for Mechanism Validation
Validating the mechanism of action of BH3 mimetics relies on specific experimental techniques. Here, we outline the protocols for two key assays: BH3 Profiling and Co-Immunoprecipitation.
BH3 Profiling
This assay assesses the mitochondrial apoptotic priming of a cell, determining its proximity to the threshold of apoptosis. It is a powerful tool to predict sensitivity to BH3 mimetic drugs.
Principle: Isolated mitochondria or permeabilized cells are exposed to a panel of synthetic BH3 peptides derived from pro-apoptotic BCL-2 family members. The extent of mitochondrial outer membrane permeabilization (MOMP), often measured by cytochrome c release or loss of mitochondrial membrane potential, indicates the cell's dependence on specific anti-apoptotic proteins.
Detailed Protocol:
-
Cell Preparation: Harvest and wash cells. For whole-cell BH3 profiling, resuspend cells in a mitochondrial assay buffer.
-
Permeabilization (for whole-cell assay): Gently permeabilize the plasma membrane using a mild detergent like digitonin, leaving the mitochondrial membranes intact.
-
Peptide Treatment: Add a panel of BH3 peptides (e.g., BIM, BAD, NOXA) at various concentrations to the permeabilized cells or isolated mitochondria.
-
Incubation: Incubate for a defined period (e.g., 30-60 minutes) at room temperature or 37°C to allow for peptide-induced MOMP.
-
Detection of MOMP:
-
Cytochrome c Release: Fix and permeabilize the cells, then stain with a fluorescently labeled anti-cytochrome c antibody and analyze by flow cytometry.
-
Mitochondrial Membrane Potential: Use a fluorescent dye like JC-1, which exhibits a potential-dependent shift in fluorescence. Analyze by flow cytometry or a plate reader.
-
-
Data Analysis: Quantify the percentage of cells that have undergone MOMP in response to each peptide. A higher percentage of MOMP at lower peptide concentrations indicates greater apoptotic priming.
Co-Immunoprecipitation (Co-IP)
Co-IP is a technique used to identify protein-protein interactions. In the context of BCL-2 family inhibitors, it can be used to demonstrate that the inhibitor disrupts the interaction between anti-apoptotic and pro-apoptotic proteins.
Principle: An antibody specific to a "bait" protein (e.g., MCL-1) is used to pull down the bait protein from a cell lysate. If other "prey" proteins (e.g., BIM) are bound to the bait, they will also be pulled down. The presence of the prey protein in the immunoprecipitated complex is then detected, typically by Western blotting.
Detailed Protocol:
-
Cell Lysis: Lyse cells in a non-denaturing buffer that preserves protein-protein interactions.
-
Pre-clearing (Optional): Incubate the cell lysate with beads (e.g., Protein A/G agarose) to reduce non-specific binding.
-
Immunoprecipitation: Add a primary antibody specific to the bait protein (e.g., anti-MCL-1) to the lysate and incubate to allow antibody-antigen binding.
-
Immune Complex Capture: Add Protein A/G beads to the lysate to capture the antibody-antigen complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads, usually by boiling in a denaturing sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the bait and potential prey proteins (e.g., anti-MCL-1 and anti-BIM).
Conclusion
The landscape of BCL-2 family inhibitors is evolving, with each agent offering a distinct profile of target selectivity, efficacy, and safety. This compound, as a selective MCL-1 inhibitor, holds promise for treating malignancies dependent on this anti-apoptotic protein. Its clinical development, particularly in combination with other agents like Venetoclax, will be crucial in defining its role in the oncologist's armamentarium. Venetoclax has established itself as a cornerstone therapy in certain hematological cancers, demonstrating the power of selective BCL-2 inhibition. Navitoclax, while effective, highlights the challenges of broader BCL-2 family inhibition. The continued investigation into the mechanisms of action and resistance of these drugs, utilizing techniques like BH3 profiling and co-immunoprecipitation, will be paramount in optimizing their use and developing the next generation of apoptosis-inducing therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Trial: New Inhibitor Tested for Patients With Relapsed or Refractory Multiple Myeloma - HealthTree for Multiple Myeloma [healthtree.org]
- 3. Enhancing venetoclax activity in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A PHASE I STUDY OF THE MYELOID CELL LEUKEMIA 1 (MCL1) INHIBITOR... - Chien K - - Jun 13 2024 [library.ehaweb.org]
- 5. Navitoclax Most Promising BH3 Mimetic for Combination Therapy in Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studypages - First in-Human Trial of the Experimental Drug AMG 176 in Relapsed or Refractory (re-occurring) Cancer of the Blood Systems [studypages.com]
- 7. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Study of Venetoclax in Combination With Azacitidine Versus Azacitidine in Treatment Naïve Participants With Acute Myeloid Leukemia Who Are Ineligible for Standard Induction Therapy [clin.larvol.com]
- 11. MRD response in patients with newly diagnosed AML treated with venetoclax and azacitidine in the VIALE-A trial [aml-hub.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Clinical Trial: NCT02993523 - My Cancer Genome [mycancergenome.org]
- 14. onclive.com [onclive.com]
A Head-to-Head In Vitro Comparison of Mcl-1 Inhibitors: Tapotoclax vs. S63845
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two prominent Mcl-1 inhibitors, Tapotoclax (AMG-176) and S63845. This analysis is based on publicly available experimental data to assist in the informed selection of compounds for pre-clinical research.
Myeloid cell leukemia-1 (Mcl-1) is a key pro-survival protein of the Bcl-2 family and its overexpression is a common mechanism of therapeutic resistance in various cancers. Both this compound and S63845 are potent and selective small molecule inhibitors of Mcl-1 that have demonstrated significant anti-tumor activity in preclinical models. This guide summarizes their performance based on binding affinity, cellular potency, and selectivity.
Biochemical and Cellular Activity
This compound and S63845 exhibit high-affinity binding to Mcl-1, translating to potent induction of apoptosis in Mcl-1-dependent cancer cell lines. The following tables summarize the key in vitro performance metrics for both compounds.
| Parameter | This compound (AMG-176) | S63845 | Reference |
| Binding Affinity (Mcl-1) | Ki = 0.13 nM | Kd = 0.19 nM; Ki < 1.2 nM | [1][2] |
| Table 1: Comparative binding affinities of this compound and S63845 for the Mcl-1 protein. |
| Cell Line | Cancer Type | This compound (IC50) | S63845 (IC50) | Reference |
| OPM-2 | Multiple Myeloma | 16 nM (16h) | Not Reported | [3] |
| OPM-2 | Multiple Myeloma | 240 nM (24h, 10% FBS) | Not Reported | [3] |
| H929 | Multiple Myeloma | Not Reported | ~100 nM | [4] |
| U-2946 | B-cell Lymphoma | Not Reported | ~100 nM | [4] |
| Various Hematological Cancers | Various | Not Reported | Sub-micromolar to nanomolar range | [2] |
| Table 2: Comparative cellular potency (IC50) of this compound and S63845 in various cancer cell lines. Note that experimental conditions such as incubation time and serum concentration can significantly impact IC50 values. |
Selectivity Profile
A critical attribute of a targeted inhibitor is its selectivity for the intended target over other related proteins. S63845 has been shown to be highly selective for Mcl-1 with no significant binding to other Bcl-2 family members like Bcl-2 and Bcl-xL[5]. While detailed selectivity panel data for this compound is less consistently reported in the public domain, it is also characterized as a selective Mcl-1 inhibitor[6].
Mechanism of Action: Inducing Apoptosis
Both this compound and S63845 function as BH3 mimetics. They bind to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins such as BIM. This leads to the activation of BAX and BAK, resulting in mitochondrial outer membrane permeabilization and subsequent caspase activation, ultimately culminating in apoptosis.
Caption: Signaling pathway of Mcl-1 inhibition by this compound and S63845 leading to apoptosis.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize Mcl-1 inhibitors. Specific details may vary between laboratories and studies.
Cell Viability and IC50 Determination (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Caption: A simplified workflow for determining cell viability and IC50 values using the CellTiter-Glo assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Compound Addition: After 24 hours, treat cells with a serial dilution of this compound or S63845. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Determine the IC50 values by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.[7]
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This assay is used to detect and quantify apoptosis by measuring the externalization of phosphatidylserine (PS) on the cell surface.
Caption: A general workflow for the detection of apoptosis using Annexin V staining and flow cytometry.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or S63845 for a specified time.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add fluorescently-labeled Annexin V (e.g., FITC-Annexin V) and a viability dye such as propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells at room temperature in the dark for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[5]
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bak and Bcl-xL Participate in Regulating Sensitivity of Solid Tumor Derived Cell Lines to Mcl-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. MCL1 inhibitors S63845/MIK665 plus Navitoclax synergistically kill difficult-to-treat melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Replicating Key Experiments from Tapotoclax Clinical Trials: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for replicating key in vitro experiments from the clinical trials of Tapotoclax (AMG-176), a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). This document outlines detailed methodologies for essential assays, presents available data in a structured format, and offers a comparison with other relevant anti-cancer agents.
Mechanism of Action: Targeting the Intrinsic Apoptosis Pathway
This compound functions by selectively binding to the BH3-binding groove of MCL-1, a key pro-survival protein of the BCL-2 family. This action disrupts the interaction between MCL-1 and the pro-apoptotic protein BIM (BCL-2-like 11). The release of BIM allows for the activation of BAX and BAK, which oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately culminating in apoptosis.[1]
References
Safety Operating Guide
Proper Disposal of Tapotoclax: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Tapotoclax, a potent and selective MCL1 inhibitor. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This compound is classified as a hazardous substance, suspected of causing genetic defects and potential damage to fertility or an unborn child, and may cause organ damage with prolonged exposure. Therefore, it must be handled and disposed of with the utmost care.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before beginning any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted within a designated area, such as a chemical fume hood, to minimize exposure risk.
Table 1: Personal Protective Equipment and Handling Guidelines for this compound Disposal
| Item | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated gloves is recommended[1][2]. | Prevents skin contact and absorption. |
| Lab Coat | Disposable, solid-front gown. | Protects against splashes and contamination of personal clothing. |
| Eye Protection | Chemical safety goggles or a face shield. | Shields eyes from potential splashes. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of aerosolization. | Protects against inhalation of hazardous particles. |
| Work Area | Prepare agents in an exhausted Biological Safety Cabinet (BSC), fume hood, or glove box[1]. | Contains any potential airborne particles. |
II. Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to treat it as hazardous cytotoxic waste. It must be segregated from general laboratory waste and disposed of through an approved waste disposal plant[3].
-
Segregation of Waste:
-
All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., vials, pipette tips, plates), and used PPE, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
For cytotoxic waste, a purple-lidded container is often the standard[4][5].
-
-
Container Labeling:
-
The waste container must be labeled in accordance with federal, state, and local regulations[6]. The label should clearly indicate "Hazardous Waste," "Cytotoxic," and list the chemical contents.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing full PPE, cover the spill with absorbent pads.
-
Clean the area with a detergent solution and then rinse thoroughly[1].
-
All materials used for spill cleanup must be disposed of as hazardous waste.
-
-
Final Disposal:
III. Logical Flow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound waste.
IV. Regulatory Compliance
Disposal of this compound must adhere to all applicable federal, state, and local regulations governing hazardous waste[6]. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA)[6][7]. It is the responsibility of the waste generator to ensure full compliance with these regulations.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. secamb.nhs.uk [secamb.nhs.uk]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
Essential Safety and Logistical Information for Handling Tapotoclax
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Tapotoclax is paramount. As a selective MCL1 inhibitor, this compound is classified as a hazardous cytotoxic agent, necessitating stringent safety protocols to minimize exposure and environmental impact.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are critical when handling this compound to prevent skin contact, inhalation, and ingestion.[1] The following table summarizes the recommended PPE for various laboratory activities involving this compound, based on guidelines for handling cytotoxic drugs.[3][4][5]
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Handling/Weighing (Solid) | Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978-05).[3] | Disposable, low-permeability gown with back closure and tight-fitting cuffs.[3] | Safety goggles and a face shield.[4] | A fit-tested N95 or higher respirator is recommended, especially if there is a risk of aerosolization.[4] |
| Solution Preparation | Double-gloving with chemotherapy-tested nitrile gloves.[3] | Disposable, low-permeability gown with back closure and tight-fitting cuffs.[3] | Safety goggles and a face shield.[4] | Work within a certified chemical fume hood or biological safety cabinet. |
| Administering to Animals | Double-gloving with chemotherapy-tested nitrile gloves.[3] | Disposable, low-permeability gown with back closure and tight-fitting cuffs.[3] | Safety goggles and a face shield.[4] | Not generally required if administered in a ventilated cabinet. |
| Waste Disposal | Double-gloving with chemotherapy-tested nitrile gloves.[3] | Disposable, low-permeability gown with back closure and tight-fitting cuffs.[3] | Safety goggles and a face shield.[4] | Not generally required. |
| Spill Cleanup | Double-gloving with chemotherapy-tested nitrile gloves.[3] | Disposable, low-permeability gown with back closure and tight-fitting cuffs.[3] | Safety goggles and a face shield.[4] | A fit-tested N95 or higher respirator is required.[4] |
Spill Management Workflow
Prompt and proper management of a this compound spill is crucial to prevent exposure and contamination. The following workflow outlines the necessary steps for handling a spill.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous cytotoxic waste in accordance with institutional and regulatory guidelines.[6][7]
Solid Waste:
-
Contaminated Items: Gloves, gowns, bench paper, and other disposable materials contaminated with this compound should be placed in a designated, leak-proof, and clearly labeled hazardous waste container.[6]
-
Empty Vials: Empty vials should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[8] The rinsed vials can then be disposed of as solid hazardous waste.
Liquid Waste:
-
Aqueous and Solvent Solutions: All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.[6]
-
Incompatible materials: Do not mix with other incompatible waste streams.[8]
Waste Container Labeling: All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste - Cytotoxic"
-
The name of the compound: "this compound"
-
The primary hazard(s) (e.g., "Toxic")
-
The date of accumulation
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.[8] Do not dispose of any this compound-contaminated materials in the regular trash or down the drain.[8]
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. thamesvalleycanceralliance.nhs.uk [thamesvalleycanceralliance.nhs.uk]
- 3. ohsinsider.com [ohsinsider.com]
- 4. aupe.org [aupe.org]
- 5. pogo.ca [pogo.ca]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
